FAK Enzymatic Inhibition Potency: Micromolar vs. Nanomolar Comparator Compounds
Fak-IN-8 exhibits a FAK enzymatic IC50 of 5.32 µM in a cell-free recombinant kinase assay [1]. In contrast, clinically advanced or tool FAK inhibitors display nanomolar potency: PF-562271 (IC50 = 1.5 nM) , PF-573228 (IC50 = 4 nM) , TAE226 (IC50 = 5.5 nM) , and FAK-IN-9 (IC50 = 27.44 nM) . Fak-IN-8 is approximately 1,000-fold less potent than PF-562271 and PF-573228 in this enzymatic readout.
| Evidence Dimension | FAK enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 5.32 µM |
| Comparator Or Baseline | PF-562271: 1.5 nM; PF-573228: 4 nM; TAE226: 5.5 nM; FAK-IN-9: 27.44 nM |
| Quantified Difference | ~1000-fold lower potency vs. PF-562271/PF-573228; ~200-fold lower vs. FAK-IN-9 |
| Conditions | Cell-free recombinant FAK kinase assay |
Why This Matters
The micromolar potency defines Fak-IN-8 as a moderate-affinity chemical probe, which may be preferable for experiments where excessive target saturation or off-target effects from ultra-potent inhibitors are undesirable.
- [1] Li, X., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of 1,3,4-thiadiazol-2-amide derivatives as novel anticancer agents. Bioorganic & Medicinal Chemistry, 20(11), 3462-3471. View Source
